2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the cyano groups, and chlorination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the cyano groups produces primary amines .
Scientific Research Applications
2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with cyano and methylsulfanyl groups. Examples include:
- 2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide analogs with different substituents on the spirocyclic core.
- Spirocyclic compounds with similar functional groups but different core structures .
Uniqueness
The uniqueness of 2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-N-(1,5-dicyano-4-methylsulfanyl-3-azaspiro[5.5]undeca-1,4-dien-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c1-22-14-11(9-18)15(5-3-2-4-6-15)10(8-17)13(20-14)19-12(21)7-16/h20H,2-7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTPSRMJHUQQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2(CCCCC2)C(=C(N1)NC(=O)CCl)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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